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Research indicates that a key challenge with EZH2 inhibitors, including PF-06726304, is their poor brain

penetrance due to active efflux by transporters like P-glycoprotein (P-gp) at the blood-brain barrier [1]. A

proposed strategy to mitigate this is to reduce the number of hydrogen bond donors in the molecule, as

this property is known to influence P-gp substrate activity [1].

For PF-06726304 and similar inhibitors, this was achieved by methylating the free N-H group on the

conserved pyridone ring [1]. This modification aims to reduce the compound's recognition by efflux

transporters.

The table below summarizes the key improvements in permeability and efflux ratio achieved by this

modification on a close analogue of PF-06726304 [1].

Parameter Parent Compound (2) N-Methylated Analog (5)

EZH2 Biochemical IC₅₀ 1.0 nM 14 nM

Cellular IC₅₀ (H3K27me3) 16 nM 580 nM

MDCK/MDR1 Permeability (AB, nm/s) 37 105

Efflux Ratio 4.8 0.95

Unbound Brain-to-Blood Ratio (Kp,uu) < 0.003 0.29
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As the table shows, while the N-methylation strategy caused an expected drop in cellular potency, it

successfully reduced the efflux ratio from 4.8 to 0.95 and significantly improved brain penetration [1].

Experimental Evaluation of Efflux

To assess the success of such modifications, researchers typically use cell-based assays to quantify

transporter-mediated efflux. The core methodology involves using Caco-2 cell monolayers or transfected

MDCKII cells:

Cell Model: Caco-2 cells (which express endogenous P-gp and BCRP) or MDCKII cells transfected

with human MDR1 (P-gp) or BCRP [2] [3].
Measurement of Permeability: The experiment measures the apparent permeability coefficient

((P_{app})) in both the apical-to-basal (A-B) and basal-to-apical (B-A) directions.
Calculation of Efflux Ratio (ER): This is a key metric calculated as: (ER = P_{app}(B-A) / P_{app}

(A-B)) An ER significantly greater than 2.0 suggests active efflux [2].
Use of Inhibitors: To confirm the role of specific transporters, selective inhibitors are used:

P-gp selective inhibitor: LY335979 [2].
BCRP/P-gp dual inhibitor: WK-X-34 [2].

Other common inhibitors: Elacridar (for P-gp and BCRP) is also used in such studies [3].

The following diagram outlines the logical workflow for investigating and confirming active efflux in this

type of experiment.
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Why is reducing the efflux ratio important for a drug like PF-06726304? Many targeted anticancer drugs

are substrates for efflux transporters like P-gp and BCRP, which limit their distribution into sanctuary sites

like the brain [1] [3]. Reducing the efflux ratio is a key strategy to improve drug penetration into tumors

located in the central nervous system and to overcome a mechanism of multidrug resistance in cancer cells

[4].

What are the common trade-offs when modifying a compound to reduce its efflux ratio? As seen with

the N-methylation strategy, reducing efflux can come at a cost. The primary trade-offs often include a

decrease in biochemical and cellular potency (higher IC₅₀ values). There can also be impacts on other

pharmacokinetic properties, such as metabolic stability, which must be optimized in subsequent rounds of

drug design [1].

Where can I find the chemical and purchasing information for PF-06726304? Chemical suppliers like

Selleck Chemicals provide detailed information on PF-06726304, including its structure, molecular weight,

and in vitro/vivo activity data [5].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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